molecular formula C14H10Cl2FNO B2385212 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol CAS No. 1232822-10-4

4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol

Cat. No.: B2385212
CAS No.: 1232822-10-4
M. Wt: 298.14
InChI Key: KZPAWIDPOYEKJG-QGMBQPNBSA-N
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Description

“4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol” is a Schiff base ligand . It has a molecular formula of C14H10Cl2FNO and a molecular weight of 298.14 .


Synthesis Analysis

This compound is synthesized in a methanolic medium. The Schiff base is derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The yield of the synthesis process was reported to be 73.91% .


Molecular Structure Analysis

The molecular structure of this compound includes “O” and “N” donor atoms of the Schiff base ligand that participate in coordination with metal (II) ions . This results in a six-coordinated octahedral geometry for all these complexes .


Chemical Reactions Analysis

The Schiff base ligand forms complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) in a methanolic medium . The metal complexes formed have the general formulae [M(L)2(H2O)2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, or Zn .


Physical And Chemical Properties Analysis

The compound is brown in color . Its melting point is greater than 350°C . The molar conductance of the compound is 16 Ohm^-1 cm^2 mol^-1 .

Scientific Research Applications

4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other organic compounds, as a catalyst for the synthesis of polymers, and as a ligand in coordination chemistry. It has also been used as a fluorescent probe for the detection of proteins and DNA, as well as for the detection of metal ions.

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol is not well understood. However, it is believed that this compound binds to proteins and DNA through hydrogen bonding and electrostatic interactions. This binding leads to the formation of complexes which can then be used for a variety of purposes, such as the detection of proteins and DNA or the synthesis of other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some anti-inflammatory and anti-oxidant properties. Additionally, it has been shown to be effective at inhibiting the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is soluble in a variety of solvents. Additionally, it is relatively stable, making it suitable for use in a variety of applications. However, this compound has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of strong acids or bases.

Future Directions

There are a number of potential future directions for research involving 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol. These include the development of new methods for the synthesis of this compound, the exploration of its potential anti-inflammatory and anti-oxidant properties, and the use of this compound as a fluorescent probe for the detection of proteins and DNA. Additionally, research could be done to explore the potential of this compound as a catalyst for the synthesis of polymers or other organic compounds. Finally, research could be done to further explore the mechanism of action of this compound and to develop new methods for its use in laboratory experiments.

Synthesis Methods

4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol is synthesized through a multi-step process involving the reaction of 3-chloro-4-fluorobenzaldehyde with 2-chloro-4-methylphenol in the presence of a base catalyst. The reaction is carried out in an aqueous solution at a temperature of 40°C. The resulting product is then purified by recrystallization from a mixture of ethanol and water.

Properties

IUPAC Name

4-chloro-2-[(3-chloro-4-fluorophenyl)methyliminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO/c15-11-2-4-14(19)10(6-11)8-18-7-9-1-3-13(17)12(16)5-9/h1-6,8,19H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPAWIDPOYEKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN=CC2=C(C=CC(=C2)Cl)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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